molecular formula C18H15F3N2O3 B2695360 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034597-53-8

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2695360
CAS RN: 2034597-53-8
M. Wt: 364.324
InChI Key: WLXIWWNHFFYFGE-UHFFFAOYSA-N
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Description

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed C-N cross-coupling reactions . The reaction mixture is typically filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, but specific reactions involving this compound are not documented in the available literature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focused on the synthesis and crystal structure of boric acid ester intermediates with benzene rings, including similar compounds to the one of interest. These compounds were obtained through a three-step substitution reaction, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also conducted a conformational analysis using density functional theory (DFT), comparing molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction. This research provides insights into the physicochemical properties of such compounds, which could be relevant for their application in various scientific domains (Huang et al., 2021).

Potential Biological Activities

Another study by Malik and Khan (2014) explored the design and synthesis of related compounds as sodium channel blockers and anticonvulsant agents. This research indicated that certain derivatives showed significant potency, suggesting the relevance of these compounds in the development of new therapeutic agents (Malik & Khan, 2014).

Antimicrobial and Analgesic Activities

Jayanna et al. (2013) synthesized derivatives of a similar compound structure and tested them for antimicrobial and analgesic activities. The study also included molecular docking studies to explore the interaction of these compounds with microbial receptors. The findings highlighted certain compounds exhibiting pronounced antimicrobial and analgesic activities, showcasing the potential application of these compounds in medicinal chemistry (Jayanna et al., 2013).

Mechanism of Action

Future Directions

Future research could focus on further elucidating the chemical properties, synthesis methods, and potential applications of this compound. Given the anticancer activity of similar compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)16-4-2-12(8-22-16)17(24)23-6-5-13(9-23)11-1-3-14-15(7-11)26-10-25-14/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXIWWNHFFYFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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